molecular formula C20H15N3OS B5196708 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide

Cat. No. B5196708
M. Wt: 345.4 g/mol
InChI Key: ZFWXLHYALWLPNS-UHFFFAOYSA-N
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Description

“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide” is a chemical compound with the linear formula C25H18N4O5S . It has a molecular weight of 486.51 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

The molecular structure of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide” is based on the benzothiazole scaffold, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles, including “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide”, can undergo a variety of chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .

Scientific Research Applications

Anti-bacterial Applications

Benzothiazole derivatives have been found to have significant anti-bacterial properties . They could potentially be used in the development of new antibiotics.

Anti-fungal Applications

These compounds also exhibit anti-fungal properties . This makes them useful in the treatment of various fungal infections.

Anti-oxidant Applications

Benzothiazole derivatives can act as anti-oxidants . They could be used in the prevention of diseases caused by oxidative stress.

Anti-proliferative Applications

These compounds have shown anti-proliferative effects , which could make them useful in the treatment of cancer.

Anti-convulsant Applications

Benzothiazole derivatives have been found to have anti-convulsant properties . They could potentially be used in the treatment of epilepsy and other seizure disorders.

Anti-diabetic Applications

These compounds have shown potential in the treatment of diabetes .

Anti-inflammatory Applications

Benzothiazole derivatives can act as anti-inflammatory agents . They could be used in the treatment of various inflammatory diseases.

Anti-viral Applications

These compounds have shown anti-viral properties . They could potentially be used in the treatment of various viral infections.

Future Directions

The future directions for “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide” could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry. Given the wide range of biological activities exhibited by benzothiazole derivatives , there may be potential for the development of new therapeutics based on this compound.

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-13-2-7-17-18(12-13)25-20(23-17)15-3-5-16(6-4-15)22-19(24)14-8-10-21-11-9-14/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWXLHYALWLPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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